molecular formula C12H14O3 B402775 3-formyl-2,5-dimethylbenzyl acetate

3-formyl-2,5-dimethylbenzyl acetate

Cat. No.: B402775
M. Wt: 206.24g/mol
InChI Key: LCCIIMBWGVNVGG-UHFFFAOYSA-N
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Description

3-Formyl-2,5-dimethylbenzyl acetate is a substituted benzyl ester characterized by a benzene ring functionalized with a formyl group (-CHO) at position 3, methyl groups at positions 2 and 5, and an acetyloxy (-OAc) group at the benzylic position. Its structure combines electrophilic (formyl) and lipophilic (methyl, acetyloxy) substituents, influencing its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24g/mol

IUPAC Name

(3-formyl-2,5-dimethylphenyl)methyl acetate

InChI

InChI=1S/C12H14O3/c1-8-4-11(6-13)9(2)12(5-8)7-15-10(3)14/h4-6H,7H2,1-3H3

InChI Key

LCCIIMBWGVNVGG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C=O)C)COC(=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-2,5-dimethylbenzyl acetate typically involves the esterification of (3-Formyl-2,5-dimethylphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-formyl-2,5-dimethylbenzyl acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: (3-Carboxy-2,5-dimethylphenyl)methyl acetate.

    Reduction: (3-Hydroxymethyl-2,5-dimethylphenyl)methyl acetate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-formyl-2,5-dimethylbenzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-formyl-2,5-dimethylbenzyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The acetate ester can also undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-formyl-2,5-dimethylbenzyl acetate and related aromatic esters or benzyl derivatives:

Compound Name Key Substituents Physical Properties (if available) Applications/Research Findings Reference
This compound -CHO (C3), -CH₃ (C2, C5), -OAc (benzylic) Not explicitly reported Likely intermediate in fragrance or drug synthesis (speculative) N/A
3-Formyl-2,5-dihydroxybenzyl acetate (99) -CHO (C3), -OH (C2, C5), -OAc (benzylic) Isolated from fungal metabolites Nematicidal activity (fungal origin)
3-Formyl-2,4,6-trimethylbenzyl acetate -CHO (C3), -CH₃ (C2, C4, C6), -OAc Supplier-listed; no bioactivity reported Commercial availability (research reagent)
Isoamyl acetate (3-methylbutyl acetate) Aliphatic ester (-OAc, branched C5) ADI: 0–3 mg/kg bw; CAS 123-92-2 Food flavoring, solvent
3-Formyl-2,3,4,5-tetrahydro-1H-3-benzazepine (9b) -CHO (C3), fused azepine ring mp 71–73°C; IR 1654 cm⁻¹ (C=O stretch) Neuropharmacological research (structural analog)

Key Observations:

Structural Variations: Substituent Positioning: The dimethyl substitution pattern in this compound distinguishes it from fungal metabolite 99 (dihydroxy substituents) and the trimethyl variant in . Ester vs. Heterocyclic Systems: Unlike isoamyl acetate (an aliphatic ester), the benzyl acetate derivatives exhibit aromatic stabilization, altering their volatility and stability. The fused azepine ring in compound 9b () introduces conformational rigidity absent in the target compound .

Physicochemical Properties: The melting point (71–73°C) and IR data for compound 9b () suggest that formyl-containing aromatic systems exhibit moderate thermal stability and strong carbonyl absorption bands, likely shared by this compound .

Functional Applications: While 3-formyl-2,5-dihydroxybenzyl acetate (99) demonstrates nematicidal activity from fungal sources, the dimethyl analog’s bioactivity remains unexplored in the provided evidence.

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